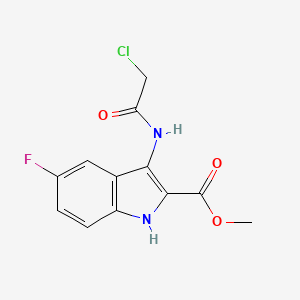

3-(2-氯乙酰氨基)-5-氟-1H-吲哚-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

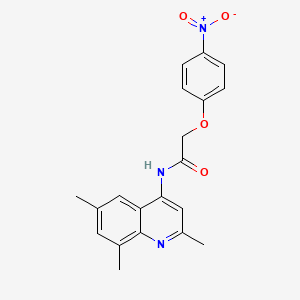

Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate is a compound that can be inferred to have a structure related to indole derivatives, which are of significant interest in medicinal chemistry due to their biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and analyzed in the context of pharmaceutical research.

Synthesis Analysis

The synthesis of related indole derivatives has been reported, such as the preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which is a key intermediate in the development of HIV non-nucleoside reverse transcriptase inhibitors . This synthesis involves a five-step process starting from commercially available 4-chloro-3-fluoroaniline, with steps including Boc protection, regioselective iodination, Boc deprotection, cyclization, and esterification. The synthesis avoids the use of potentially hazardous diazonium and azido species, does not generate regioisomeric byproducts, and minimizes the need for chromatographic isolations .

Molecular Structure Analysis

Indole derivatives like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate possess a core indole structure with specific substituents that influence their chemical behavior and biological activity . The presence of halogen atoms, such as chlorine and fluorine, can significantly affect the molecule's electronic properties and reactivity.

Chemical Reactions Analysis

The reactivity of indole derivatives can be manipulated through various functional groups. For instance, the regioselective dibromination of methyl indole-3-carboxylate to produce methyl 5,6-dibromoindole-3-carboxylate demonstrates the potential for selective halogenation reactions . These reactions are crucial for constructing complex molecules with specific substitution patterns required for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the introduction of halogen atoms can increase the compound's lipophilicity, which is an important factor in drug design. The presence of an ester group, as seen in methyl indole carboxylates, affects the compound's solubility and reactivity . The analysis of indole derivatives by high-performance liquid chromatography, as mentioned in the context of indole-3-acetic acid and its derivatives, highlights the importance of analytical techniques in characterizing these compounds .

科学研究应用

有机化学合成

3-(2-氯乙酰氨基)-5-氟-1H-吲哚-2-甲酸甲酯是合成各种有机化合物的关键中间体。例如,它已用于稳健合成5-氯-4-氟-1H-吲哚-2-甲酸甲酯,这是HIV非核苷逆转录酶的磷酸吲哚抑制剂的重要中间体 (Mayes 等人,2010)。此外,已经探索了涉及吲哚羧酸/酰胺与炔丙醇的反应,证明了该化合物在有机合成中的多功能性 (Selvaraj 等人,2019)。

抗病毒研究

该化合物在抗病毒研究中也很重要。已经合成并研究了新型取代的5-羟基-2-氨基甲基-1H-吲哚-3-羧酸及其衍生物(包括类似结构),以了解它们对各种病毒的抗病毒特性,例如牛病毒性腹泻病毒 (BVDV)、丙型肝炎病毒 (HCV) 和甲型流感病毒 (Ivachtchenko 等人,2015)。

荧光研究

已经对3-芳基吲哚-2-甲酸甲酯的荧光性质进行了研究,其中包括与3-(2-氯乙酰氨基)-5-氟-1H-吲哚-2-甲酸甲酯在结构上相关的化合物。这些研究探索了它们作为荧光探针的潜力,这可能在各个科学领域得到应用 (Queiroz 等人,2007)。

抗癌剂的开发

已经检查了该化合物的衍生物作为抗癌剂的潜力。例如,已经合成并测试了显示出有希望的抗癌潜力的新型吲哚-噻唑烷酮杂化结构 (Kryshchyshyn-Dylevych 等人,2021)。

作用机制

Target of Action

Compounds with similar structures, such as local anesthetics, are known to act on nerve endings or around nerve trunks, and are combined with specific sodium ion (na+) channel sites on the nerve membrane .

Mode of Action

Based on the action of structurally similar compounds, it can be inferred that it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Biochemical Pathways

It’s plausible that the compound could interact with pathways involving sodium ion channels, given the mode of action of similar compounds .

Result of Action

Based on the action of structurally similar compounds, it can be inferred that it might block the generation and conduction of nerve impulses, leading to a temporary relief of pain .

属性

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O3/c1-19-12(18)11-10(16-9(17)5-13)7-4-6(14)2-3-8(7)15-11/h2-4,15H,5H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTDVCUSRYDGNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)